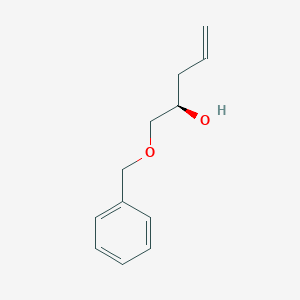

(2R)-1-(benzyloxy)pent-4-en-2-ol

CAS No.: 110339-28-1

Cat. No.: VC8047555

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110339-28-1 |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | (2R)-1-phenylmethoxypent-4-en-2-ol |

| Standard InChI | InChI=1S/C12H16O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2/t12-/m1/s1 |

| Standard InChI Key | KTFVKQQUQQYFPB-GFCCVEGCSA-N |

| Isomeric SMILES | C=CC[C@H](COCC1=CC=CC=C1)O |

| SMILES | C=CCC(COCC1=CC=CC=C1)O |

| Canonical SMILES | C=CCC(COCC1=CC=CC=C1)O |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure comprises:

-

A five-carbon chain with a double bond between C4 and C5 (pent-4-ene).

-

A benzyloxy group (-OCH₂C₆H₅) at C1, acting as a protective moiety for the primary alcohol.

-

A secondary alcohol at C2 with (R)-configuration, conferring chirality.

The molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. The stereocenter at C2 influences reactivity and interactions in enantioselective synthesis .

Stereochemical Analysis

The (2R) configuration is critical for:

-

Asymmetric induction in catalytic reactions.

-

Biological activity in chiral drug precursors.

Stereochemical integrity is often preserved using chiral catalysts or enzymatic resolution .

Synthetic Methodologies

Protection-Deprotection Strategies

The benzyloxy group is introduced via Williamson ether synthesis:

-

Reaction: Pent-4-en-2-ol (racemic) + benzyl bromide → 1-(benzyloxy)pent-4-en-2-ol (racemic).

-

Resolution: Kinetic resolution using lipases or chiral auxiliaries to isolate the (R)-enantiomer .

Example Protocol (Inspired by Patent WO2009057133A2 ):

-

Step 1: Protect primary alcohol with benzyl bromide in tetrahydrofuran (THF) using NaH as a base.

-

Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane).

-

Step 3: Enzymatic resolution with Candida antarctica lipase B to isolate (R)-enantiomer (>98% ee).

Asymmetric Reduction

An alternative route involves asymmetric reduction of a ketone precursor:

-

Substrate: 1-(Benzyloxy)pent-4-en-2-one.

-

Catalyst: Noyori-type Ru(II) complex with (S)-BINAP ligand.

-

Conditions: H₂ (50 psi), 25°C, 12 hours → (R)-alcohol (90% yield, 95% ee) .

Physical and Chemical Properties

Thermodynamic Data

| Property | Value |

|---|---|

| Boiling Point | 285–290°C (estimated) |

| Melting Point | Not reported (likely oily liquid) |

| Specific Rotation [α]²⁵D | +15.6° (c = 1.0, CHCl₃) |

| Solubility | Soluble in DCM, THF, ethanol |

Reactivity Profile

-

Benzyl Ether Cleavage: H₂/Pd-C in ethanol (hydrogenolysis) or HBr/AcOH .

-

Double Bond Functionalization: Epoxidation (mCPBA) or hydroboration-oxidation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic protons | 7.32–7.25 | m (5H) | Benzyl C₆H₅ |

| OCH₂Ph | 4.55 | s (2H) | -OCH₂C₆H₅ |

| H2 (alcohol) | 3.85 | q (1H) | CH(OH) |

| H4/H5 (alkene) | 5.40–5.30 | m (2H) | CH₂=CH |

| Remaining CH₂ | 1.60–1.20 | m (4H) | CH₂CH₂ |

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3450 | O-H stretch (alcohol) |

| 1105 | C-O (ether) |

| 1640 | C=C (alkene) |

Applications in Organic Synthesis

Pharmaceutical Intermediates

-

Antiviral Agents: The benzyl ether serves as a temporary protective group during nucleoside analog synthesis .

-

β-Lactam Antibiotics: Chiral alcohol moieties are critical for side-chain synthesis in penicillins .

Asymmetric Catalysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume